LSN2463359

Description

Properties

IUPAC Name |

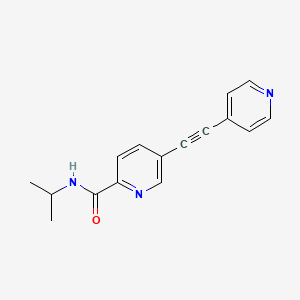

N-propan-2-yl-5-(2-pyridin-4-ylethynyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-12(2)19-16(20)15-6-5-14(11-18-15)4-3-13-7-9-17-10-8-13/h5-12H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAFRSGTRKNXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NC=C(C=C1)C#CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601166641 | |

| Record name | N-(1-Methylethyl)-5-[2-(4-pyridinyl)ethynyl]-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601166641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401031-52-4 | |

| Record name | N-(1-Methylethyl)-5-[2-(4-pyridinyl)ethynyl]-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401031-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Methylethyl)-5-[2-(4-pyridinyl)ethynyl]-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601166641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1401031-52-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

LSN2463359: A Technical Guide to its Mechanism of Action as an mGlu₅ Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

LSN2463359 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅). This document provides a comprehensive overview of its mechanism of action, drawing from available preclinical research. This compound enhances the receptor's response to the endogenous ligand glutamate, without demonstrating intrinsic agonist activity. Its primary therapeutic potential, as explored in preclinical models, lies in the treatment of schizophrenia, largely due to the functional interplay between mGlu₅ and N-methyl-D-aspartate (NMDA) receptors. This guide will detail the in vitro and in vivo pharmacology of this compound, its effects on neuronal signaling, and the experimental methodologies used in its characterization.

Core Mechanism of Action

This compound functions as a positive allosteric modulator of the mGlu₅ receptor.[1][2][3] Unlike orthosteric agonists that directly bind to and activate the receptor at the glutamate binding site, PAMs like this compound bind to a distinct allosteric site. This binding event induces a conformational change in the receptor that increases its affinity for glutamate and/or enhances the efficacy of glutamate-mediated signaling. A key characteristic of this compound is its lack of intrinsic agonist activity, meaning it only potentiates the receptor's response in the presence of an orthosteric agonist like glutamate.[4]

The therapeutic rationale for using an mGlu₅ PAM like this compound, particularly in the context of schizophrenia, is rooted in the hypothesis of NMDA receptor hypofunction in this disorder. By potentiating mGlu₅ receptor signaling, this compound can indirectly modulate and potentially normalize NMDA receptor function, thereby alleviating some of the cognitive and behavioral deficits associated with NMDA receptor antagonism.[2]

In Vitro Pharmacology

The in vitro profile of this compound has been characterized through various assays to determine its potency, selectivity, and mode of action at the mGlu₅ receptor.

Quantitative Data

| Assay Type | Parameter | Value | Species | Reference |

| mGlu₅ Potentiation Assay | EC₅₀ | 24 nM | Not Specified | [2] |

| Glutamate Concentration-Response | Curve Shift Ratio | 2-3 fold | Human, Rat | [4] |

| Radioligand Displacement Assay | Ligand Displaced | [³H]MPEP | Not Specified | [4] |

Note: Specific Ki or IC₅₀ values from radioligand displacement assays are not publicly available in the reviewed literature.

Experimental Protocols

While detailed, step-by-step protocols are not available in the public domain, the following outlines the general methodologies employed in the in vitro characterization of this compound.

2.2.1. mGlu₅ Potentiation Assay

This type of assay is designed to measure the ability of a PAM to enhance the response of the mGlu₅ receptor to its endogenous agonist, glutamate.

-

Cell Line: A stable cell line expressing recombinant human or rat mGlu₅ receptors is typically used.

-

Methodology:

-

Cells are incubated with varying concentrations of this compound in the presence of a fixed, sub-maximal concentration of glutamate (or a glutamate receptor agonist like DHPG).

-

The response, often a downstream signaling event such as intracellular calcium mobilization, is measured.

-

The concentration of this compound that produces 50% of the maximal potentiation is determined as the EC₅₀ value.

-

To determine the curve shift ratio, full concentration-response curves for glutamate are generated in the absence and presence of a fixed concentration of this compound. The ratio of the glutamate EC₅₀ values under these two conditions provides the curve shift ratio.

-

2.2.2. Radioligand Displacement Assay

This assay is used to determine if a compound binds to a specific site on the receptor by measuring its ability to displace a known radiolabeled ligand.

-

Radioligand: A commonly used radiolabeled antagonist for the mGlu₅ receptor is [³H]MPEP.

-

Methodology:

-

Membrane preparations from cells expressing the mGlu₅ receptor are incubated with the radioligand ([³H]MPEP) and varying concentrations of unlabeled this compound.

-

After reaching equilibrium, the bound and free radioligand are separated.

-

The amount of bound radioactivity is measured, and the concentration of this compound that displaces 50% of the radioligand is determined.

-

In Vivo Pharmacology

In vivo studies have demonstrated that this compound is orally bioavailable and brain penetrant, exhibiting effects in various rodent models relevant to schizophrenia.

Key In Vivo Findings

-

Receptor Occupancy: Oral administration of this compound leads to sufficient brain concentrations to occupy hippocampal mGlu₅ receptors.[4]

-

Wakefulness: this compound has been shown to have significant wake-promoting properties in rats, as measured by EEG studies.[4]

-

Attenuation of NMDA Antagonist-Induced Deficits: this compound can reverse behavioral deficits induced by competitive NMDA receptor antagonists, such as SDZ 220,581.[2][4] This effect is selective, as it does not alter the effects of non-competitive NMDA receptor channel blockers like PCP and MK-801 in some behavioral paradigms.[2]

-

Cognitive Enhancement: this compound has been found to selectively attenuate reversal learning deficits in a neurodevelopmental model of schizophrenia (MAM E17 model).[1][2]

Experimental Protocols

Detailed protocols for the in vivo experiments are not publicly available. The following provides a general description of the methodologies used.

3.2.1. Receptor Occupancy Studies

-

Methodology: These studies typically involve administering this compound to rodents, followed by the administration of a radiolabeled tracer that binds to mGlu₅ receptors. The displacement of the tracer by this compound in the brain is then measured to determine the degree of receptor occupancy at different doses of this compound.

3.2.2. Electroencephalography (EEG) Studies

-

Methodology: Rats are implanted with EEG electrodes to monitor brain wave activity. After a baseline recording period, this compound is administered, and changes in sleep-wake states (e.g., duration of wakefulness, REM sleep, non-REM sleep) are recorded and analyzed.

3.2.3. Behavioral Models

-

Animals: Studies have primarily used rats.

-

Drug Administration: this compound is administered orally. The NMDA receptor antagonists are administered via appropriate routes to induce behavioral deficits.

-

Behavioral Tasks:

-

Instrumental Responding: Rats are trained to perform a task (e.g., lever pressing) for a reward. The effect of this compound on the disruption of this behavior by NMDA antagonists is measured.

-

Reversal Learning: Animals are trained to associate a stimulus with a reward and then the association is reversed. The ability of this compound to improve performance during the reversal phase in a disease model is assessed.

-

Signaling Pathways and Visualizations

This compound, by potentiating mGlu₅ receptor activation by glutamate, is expected to modulate the downstream signaling cascades of this receptor. The mGlu₅ receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11.

General mGlu₅ Signaling Pathway

Activation of the mGlu₅ receptor by glutamate initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). These signaling events can lead to the modulation of various downstream effectors, including other receptors and ion channels.

Interaction with NMDA Receptors

A critical aspect of the mechanism of action of this compound is the functional interaction between mGlu₅ and NMDA receptors. These two receptors are often co-localized at postsynaptic densities and can modulate each other's function. The potentiation of mGlu₅ signaling by this compound can lead to the phosphorylation of NMDA receptors, often via PKC, which can alter their channel properties and downstream signaling. This interaction is thought to be a key mechanism by which this compound ameliorates the behavioral effects of NMDA receptor antagonists.

Conclusion

This compound is a selective mGlu₅ positive allosteric modulator that has demonstrated potential in preclinical models, particularly those relevant to schizophrenia. Its mechanism of action, centered on the potentiation of glutamate signaling at the mGlu₅ receptor and the subsequent modulation of NMDA receptor function, provides a rational basis for its therapeutic investigation. Further research, including the public dissemination of detailed experimental protocols and a broader quantitative dataset, would be invaluable for a more complete understanding of this compound's pharmacological profile.

References

- 1. mGluR5 positive modulators both potentiate activation and restore inhibition in NMDA receptors by PKC dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, this compound and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

LSN2463359: An In-depth Technical Guide for Researchers

An overview of the potent and selective mGlu5 positive allosteric modulator.

This technical guide provides a comprehensive overview of LSN2463359, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and potential therapeutic applications of this compound.

Introduction

This compound is a potent and selective positive allosteric modulator of the mGlu5 receptor.[1] It has been investigated for its potential therapeutic utility in central nervous system disorders, particularly schizophrenia. As a PAM, this compound does not activate the mGlu5 receptor directly but enhances its response to the endogenous ligand, glutamate. This mechanism offers a nuanced approach to modulating glutamatergic neurotransmission, which is implicated in the pathophysiology of various neurological and psychiatric conditions.

Chemical Properties

| Property | Value |

| Chemical Name | N-(1-methylethyl)-5-(pyridin-4-ylethynyl)pyridine-2-carboxamide |

| Molecular Formula | C₁₇H₁₆N₄O |

| CAS Number | 1401031-52-4 |

Data Presentation

In Vitro Pharmacology

This compound exhibits potent and selective modulation of the mGlu5 receptor. While specific binding affinity values (Ki or Kd) and EC50/IC50 values from functional assays are not publicly available, the following qualitative and semi-quantitative data have been reported:

| Assay | Species | Key Findings | Reference |

| Radioligand Binding | - | Displaces the mGlu5 receptor antagonist radioligand, [³H]MPEP. | [1] |

| Functional Assay (in the presence of glutamate or DHPG) | Human, Rat | Potent and selective potentiator of mGlu5 receptors, displaying curve shift ratios of two to three-fold. | [1] |

| Intrinsic Activity | - | No detectable intrinsic agonist properties. | [1] |

In Vivo Pharmacology

This compound has been evaluated in rodent models relevant to schizophrenia, demonstrating efficacy in reversing certain behavioral and cognitive deficits.

| Model | Species | Key Findings | Reference |

| MAM-E17 Neurodevelopmental Model | Rat | Selectively attenuates reversal learning deficits. | [2][3] |

| NMDA Receptor Antagonist-Induced Deficits | Rat | Attenuates the suppression of instrumental response rate induced by the competitive NMDA receptor antagonist SDZ 220,581. | [2] |

| Reverses the stimulation of instrumental response rate induced by the GluN2B selective NMDA receptor antagonist Ro 63-1908. | [2] | ||

| Reverses the deficit in a discrimination and reversal learning task induced by SDZ 220,581. | [2] | ||

| Has no or minor impact on locomotor hyperactivity induced by PCP or SDZ 220,581. | [2] | ||

| Fails to alter instrumental effects induced by the open channel blockers PCP and MK-801. | [2] |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, and bioavailability, are not publicly available at this time. However, studies have shown that following oral administration, this compound reaches brain concentrations sufficient to occupy hippocampal mGlu5 receptors.[1]

Experimental Protocols

Detailed, step-by-step protocols for the experiments cited are not fully available in the public domain. However, based on the published literature, the following general methodologies were likely employed.

In Vitro Assays

Radioligand Binding Assay (General Protocol):

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human or rat mGlu5 receptor.

-

Incubation: Incubate the membranes with the radioligand ([³H]MPEP) and varying concentrations of the test compound (this compound).

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the inhibition constant (Ki) by non-linear regression analysis.

Calcium Mobilization Assay (General Protocol):

-

Cell Culture: Culture cells stably expressing the mGlu5 receptor in 96-well plates.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Agonist Stimulation: Stimulate the cells with a sub-maximal concentration of a glutamate agonist (e.g., glutamate or DHPG).

-

Signal Detection: Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration, using a fluorescence plate reader.

-

Data Analysis: Calculate the EC50 value, representing the concentration of this compound that produces 50% of its maximal potentiation.

In Vivo Models

MAM-E17 Neurodevelopmental Model of Schizophrenia:

-

Induction: Pregnant dams are administered methylazoxymethanol (B1197960) acetate (B1210297) (MAM) on embryonic day 17 (E17).[4][5][6] This disrupts normal neurodevelopment, leading to a phenotype in the offspring that mimics some aspects of schizophrenia.[4][5][6]

-

Behavioral Testing: The offspring are raised to adulthood and then subjected to a battery of behavioral tests to assess cognitive function, such as the reversal learning task.

Reversal Learning Task (General Operant Chamber Protocol):

-

Apparatus: A standard operant conditioning chamber equipped with levers, stimulus lights, and a reward dispenser.[7][8][9]

-

Acquisition Phase: Rats are trained to associate a specific stimulus (e.g., a light above a lever) with a reward (e.g., a food pellet) for pressing the correct lever.[10]

-

Reversal Phase: Once the initial association is learned to a criterion, the reward contingency is reversed. The previously unrewarded stimulus now signals the reward, and the previously rewarded stimulus is no longer rewarded.[7][10]

-

Data Collection: The primary measure is the number of errors (perseverative errors, i.e., pressing the previously correct lever) made during the reversal phase.

-

Drug Administration: this compound or vehicle is administered prior to the testing session to evaluate its effect on cognitive flexibility.

Locomotor Activity Test (General Protocol):

-

Apparatus: An open-field arena, typically a square or circular enclosure, equipped with infrared beams or a video tracking system to monitor movement.[11][12][13]

-

Procedure: Rats are placed individually into the center of the arena and allowed to explore freely for a set period.[11][12]

-

Data Collection: The system records various parameters, including total distance traveled, time spent in different zones of the arena (center vs. periphery), and rearing frequency.[14][15]

-

Drug Administration: this compound and/or an NMDA receptor antagonist (e.g., PCP, SDZ 220,581) are administered before the test to assess their effects on spontaneous locomotor activity.

Instrumental Responding (Variable Interval Schedule):

-

Apparatus: A standard operant conditioning chamber.

-

Training: Rats are trained to press a lever to receive a reward. The reward is delivered on a variable interval (VI) schedule, such as a VI30s, where a reward becomes available on average every 30 seconds, provided a response is made.[16]

-

Testing: The rate of lever pressing is measured.

-

Drug Administration: The effects of this compound in combination with NMDA receptor antagonists on the rate of instrumental responding are evaluated.

Mandatory Visualization

References

- 1. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, this compound and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The MAM rodent model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [MAM-E17 schizophrenia rat model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Neurobehavioral Systems Analysis of Adult Rats Exposed to Methylazoxymethanol Acetate on E17: Implications for the Neuropathology of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. amuzainc.com [amuzainc.com]

- 8. researchgate.net [researchgate.net]

- 9. Operant Procedures for Assessing Behavioral Flexibility in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 12. Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the Locomotor Activity Test? [sandiegoinstruments.com]

- 14. mdpi.com [mdpi.com]

- 15. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Learning to inhibit the response during instrumental (operant) extinction - PMC [pmc.ncbi.nlm.nih.gov]

LSN2463359: A Novel mGlu5 Positive Allosteric Modulator for the Potential Treatment of Schizophrenia

An In-depth Technical Guide on the Discovery and Preclinical Development of LSN2463359

Introduction

This compound is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). This document provides a comprehensive overview of the discovery and preclinical development of this compound, with a focus on its pharmacological properties and its potential as a therapeutic agent for schizophrenia. The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, has been strongly implicated in the pathophysiology of schizophrenia.[1] Hypofunction of NMDA receptors is thought to contribute to the cognitive and negative symptoms of the disorder. The mGlu5 receptor is a G-protein coupled receptor that is highly expressed in brain regions associated with learning, memory, and emotional regulation. It is known to functionally interact with and potentiate the activity of the NMDA receptor.[1] Therefore, positive allosteric modulation of mGlu5 represents a promising therapeutic strategy to ameliorate the glutamatergic deficits observed in schizophrenia. This compound, identified through extensive drug discovery efforts at Eli Lilly and Company, has demonstrated a promising preclinical profile, suggesting its potential to address the unmet medical needs in the treatment of schizophrenia.

Discovery and Lead Optimization

Information regarding the specific high-throughput screening campaign and initial lead optimization that led to the discovery of this compound is not extensively detailed in the public domain. However, the chemical name of this compound is N-(1-methylethyl)-5-(pyridin-4-ylethynyl)pyridine-2-carboxamide.[2] A review of the structure-activity relationship (SAR) studies of mGlu5 PAMs from that period suggests that research was focused on identifying molecules with high potency, selectivity, and favorable pharmacokinetic properties, while minimizing off-target effects and potential for agonist activity that could lead to receptor desensitization or excitotoxicity.[3][4]

In Vitro Pharmacology

This compound is a potent and selective positive allosteric modulator of both human and rat mGlu5 receptors.[2] It exhibits no intrinsic agonist activity, meaning it only enhances the receptor's response to the endogenous ligand, glutamate.[2]

Binding Affinity and Functional Potency

In radioligand binding assays, this compound effectively displaces the mGlu5 receptor antagonist radioligand [³H]MPEP, indicating its interaction with the allosteric binding site on the receptor.[2] Functional studies have demonstrated that this compound produces a two to three-fold leftward shift in the concentration-response curve to glutamate or the glutamate receptor agonist DHPG.[2]

Table 1: Summary of In Vitro Pharmacological Data for this compound

| Parameter | Species | Value | Reference |

| Functional Activity | |||

| Fold-shift in glutamate/DHPG concentration-response | Human, Rat | 2-3 fold | [2] |

| Binding | |||

| Displacement of [³H]MPEP | - | Yes | [2] |

Experimental Protocol: In Vitro Functional Assay

The functional potency of this compound was likely determined using a cell-based assay measuring intracellular calcium mobilization in a cell line stably expressing either human or rat mGlu5 receptors. A typical protocol would involve:

-

Cell Culture: HEK293 or CHO cells stably transfected with the mGlu5 receptor are cultured in appropriate media.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Glutamate Stimulation: A sub-maximal concentration of glutamate or a glutamate agonist (e.g., DHPG) is added to stimulate the mGlu5 receptor.

-

Signal Detection: Changes in intracellular calcium concentration are measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: The potentiation of the glutamate response by this compound is quantified by determining the leftward shift of the glutamate concentration-response curve.

In Vivo Pharmacology and Efficacy

Preclinical studies in rodents have demonstrated the in vivo efficacy of this compound in models relevant to schizophrenia.

Pharmacokinetics

Following oral administration, this compound reaches brain concentrations sufficient to occupy hippocampal mGlu5 receptors, as measured by in vivo receptor occupancy studies.[2]

Reversal of NMDA Receptor Antagonist-Induced Deficits

NMDA receptor antagonists, such as phencyclidine (PCP) and SDZ 220,581, are used to model the cognitive and behavioral deficits of schizophrenia in rodents. This compound has been shown to attenuate the behavioral responses induced by the competitive NMDA receptor antagonist SDZ 220,581.[1] Specifically, it was found to reverse the deficit in reversal learning induced by SDZ 220,581.[1] Reversal learning is a measure of cognitive flexibility, a domain often impaired in individuals with schizophrenia.[5][6][7]

Table 2: Summary of In Vivo Efficacy Data for this compound

| Animal Model | NMDA Antagonist | Behavioral Deficit | Effect of this compound | Reference |

| Rat | SDZ 220,581 | Reversal Learning Deficit | Attenuation of deficit | [1] |

| Rat | MAM E17 | Reversal Learning Deficit | Selective attenuation of deficit | [8] |

Efficacy in the MAM E17 Neurodevelopmental Model

The methylazoxymethanol (B1197960) acetate (B1210297) (MAM) E17 model is a neurodevelopmental model of schizophrenia that produces behavioral and anatomical abnormalities in rodents that resemble some aspects of the human condition.[9][10][11][12][13] this compound selectively attenuates reversal learning deficits in the MAM E17 model, further supporting its potential therapeutic utility in schizophrenia.[8]

Wake-Promoting Effects

In vivo electroencephalogram (EEG) studies have revealed that this compound has marked wake-promoting properties with little evidence of rebound hypersomnolence.[2] This effect on sleep architecture is a notable central nervous system effect of the compound.

Experimental Protocol: Reversal Learning Task

A typical reversal learning protocol in rats would involve the following steps:

-

Apparatus: A T-maze or an operant chamber with two levers.

-

Habituation: Rats are familiarized with the apparatus.

-

Acquisition Phase: Rats are trained to associate one arm of the T-maze or one lever with a food reward. Training continues until a set performance criterion is reached (e.g., 80% correct choices).

-

Drug Administration: this compound or vehicle is administered prior to the reversal phase. The NMDA receptor antagonist (e.g., SDZ 220,581) is also administered to induce a deficit.

-

Reversal Phase: The previously unrewarded arm or lever now becomes the rewarded choice. The number of trials or errors to reach the performance criterion is measured.

-

Data Analysis: The ability of this compound to reduce the number of trials or errors to criterion in the reversal phase compared to vehicle-treated animals is assessed.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a typical workflow for its preclinical evaluation.

Figure 1: Proposed signaling pathway of mGlu5 receptor activation and its potentiation by this compound, leading to the modulation of NMDA receptor function.

Figure 2: A generalized workflow for the preclinical discovery and development of a compound like this compound.

Conclusion

This compound is a novel mGlu5 positive allosteric modulator with a promising preclinical profile for the treatment of schizophrenia. Its ability to potentiate mGlu5 receptor function and subsequently modulate NMDA receptor activity provides a strong rationale for its development. The in vivo data, particularly its efficacy in reversing cognitive deficits in relevant animal models, highlight its potential to address the significant unmet needs in schizophrenia therapy, especially for cognitive and negative symptoms. Further investigation into its long-term safety and efficacy will be crucial in determining its path toward clinical development.

References

- 1. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, this compound and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SAR studies on mGlu5 receptor positive allosteric modulators (2003- 2013) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabotropic glutamate receptor 5 (mGlu5 )-positive allosteric modulators differentially induce or potentiate desensitization of mGlu5 signaling in recombinant cells and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMDA Receptor Antagonism Impairs Reversal Learning in Developing Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The NMDA-receptor antagonist MK-801 selectively disrupts reversal learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMDA receptor antagonism impairs reversal learning in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. [MAM-E17 schizophrenia rat model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Methylazoxymethanol Acetate (MAM-E17) Rat Model: Molecular and Functional Effects in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Neurobehavioral Systems Analysis of Adult Rats Exposed to Methylazoxymethanol Acetate on E17: Implications for the Neuropathology of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A neurobehavioral systems analysis of adult rats exposed to methylazoxymethanol acetate on E17: implications for the neuropathology of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The MAM rodent model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to LSN2463359: A Positive Allosteric Modulator of mGlu5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of LSN2463359, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). The information is compiled for professionals in neuroscience research and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Chemical and Physical Properties

This compound, with the chemical name N-(1-Methylethyl)-5-[2-(4-pyridinyl)ethynyl]-2-pyridinecarboxamide, is a small molecule compound that has been instrumental in studying the therapeutic potential of mGlu5 receptor modulation.[1][2] Its key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | N-(1-methylethyl)-5-[2-(4-pyridinyl)ethynyl]-2-pyridinecarboxamide | [1][2] |

| Molecular Formula | C₁₆H₁₅N₃O | [1][2][3][4] |

| Molecular Weight | 265.31 g/mol | [1][2][3] |

| CAS Number | 1401031-52-4 | [1][2][3][4] |

| Appearance | Light yellow to yellow solid | [3] |

| Purity | ≥98% (by HPLC) | [1] |

| SMILES | O=C(C1=NC=C(C=C1)C#CC2=CC=NC=C2)NC(C)C | [2][3] |

| InChI Key | STAFRSGTRKNXHF-UHFFFAOYSA-N | [1][2] |

Table 1: Chemical Identifiers and Physical Properties of this compound.

| Solvent | Concentration | Reference |

| DMSO | 26.53 mg/mL (100 mM) | [1] |

| 125 mg/mL (471.15 mM) with sonication | [5] | |

| Ethanol | 5.31 mg/mL (20 mM) | [1] |

Table 2: Solubility Data for this compound.

| Condition | Duration | Reference |

| Powder at -20°C | 3 years | [3] |

| Powder at 4°C | 2 years | [3] |

| In Solvent at -80°C | 6 months | [3] |

| In Solvent at -20°C | 1 month | [3] |

Table 3: Storage and Stability of this compound.

Biological Activity and Mechanism of Action

This compound is a positive allosteric modulator of the mGlu5 receptor, meaning it binds to a site on the receptor distinct from the glutamate binding site and potentiates the receptor's response to the endogenous agonist, glutamate.[6] This modulation has shown potential for treating central nervous system disorders, including schizophrenia.

| Parameter | Value | Description | Reference |

| Target | Metabotropic glutamate receptor 5 (mGlu5) | A G-protein coupled receptor involved in synaptic plasticity. | [1][2][3][4][6][7] |

| Mechanism | Positive Allosteric Modulator (PAM) | Enhances the receptor's response to glutamate without intrinsic agonist activity. | [6] |

| Potency (EC₅₀) | 24 nM | The concentration at which this compound elicits 50% of its maximal effect in potentiating glutamate response. | [1][2] |

| Selectivity | High | No significant activity at mGlu1-4, mGlu8, or GABA-B receptors. | [1] |

| Key In Vivo Effects | Brain Penetrant, Orally Active | Capable of crossing the blood-brain barrier and effective upon oral administration. | [1] |

| Promotes Wakefulness | Demonstrates wake-promoting properties in animal models. | [1][2][6] | |

| Reverses Cognitive Deficits | Attenuates learning and memory deficits in preclinical models of schizophrenia (e.g., MAM-E17 rat model). | [1][2][3][5][7] |

Table 4: Pharmacological Profile of this compound.

Signaling Pathway

The mGlu5 receptor is a Gq-protein coupled receptor. Upon activation by glutamate, the receptor initiates a signaling cascade. This compound enhances this process. The binding of glutamate is potentiated by this compound, leading to a more robust activation of the Gq protein. This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC). This pathway ultimately modulates synaptic plasticity and neuronal excitability, including the potentiation of NMDA receptor function.[8][9]

Key Experimental Protocols

The following sections detail the methodologies for key in vitro and in vivo experiments used to characterize this compound.

In Vitro Characterization: mGlu5 Potentiation Assay

This protocol is based on methods used to determine the potency of mGlu5 PAMs by measuring their ability to potentiate the response to an agonist like glutamate.

Objective: To determine the EC₅₀ of this compound for the potentiation of human and rat mGlu5 receptors.

Methodology:

-

Cell Culture: Stably transfected HEK293 cells expressing either human or rat mGlu5 receptors are cultured in appropriate media (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

-

Assay Preparation: Cells are plated into 96- or 384-well black-walled, clear-bottom plates and grown to confluence. On the day of the assay, the growth medium is replaced with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) containing a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM). Cells are incubated to allow for dye loading.

-

Compound Preparation: this compound is serially diluted in assay buffer to create a range of concentrations. A fixed, sub-maximal (EC₂₀) concentration of glutamate is prepared separately.

-

FLIPR Assay: The cell plate is placed into a Fluorometric Imaging Plate Reader (FLIPR).

-

"Triple Add" Protocol:

-

First Addition: Assay buffer containing this compound (or vehicle) is added to the cells. Fluorescence is monitored to detect any intrinsic agonist activity.

-

Second Addition: The EC₂₀ concentration of glutamate is added. The increase in intracellular Ca²⁺, measured as a change in fluorescence, is recorded. This measures the potentiating effect of this compound.

-

Third Addition: A maximal concentration of glutamate is added to confirm the maximal system response.

-

-

Data Analysis: The fluorescence response (peak minus baseline) is calculated. The data for this compound are normalized to the response of the vehicle control. A four-parameter logistic equation is used to fit the concentration-response curve and determine the EC₅₀ value.

In Vivo Behavioral Assessment: Reversal Learning Task in the MAM-E17 Rat Model

This protocol is designed to assess cognitive flexibility, a domain often impaired in schizophrenia. This compound has been shown to reverse deficits in this task in the methylazoxymethanol (B1197960) acetate (B1210297) (MAM) neurodevelopmental model of schizophrenia.

Objective: To evaluate the efficacy of this compound in reversing cognitive deficits in a rat model relevant to schizophrenia.

Methodology:

-

Animal Model: The MAM-E17 model is generated by administering methylazoxymethanol acetate (22 mg/kg, i.p.) to pregnant Sprague-Dawley rats on gestational day 17. Control animals receive saline. The male offspring are used for behavioral testing in adulthood.

-

Apparatus: Standard nine-hole operant conditioning chambers are used, each equipped with a food magazine, retractable levers, and stimulus lights.

-

Habituation and Pre-training: Rats are food-restricted to 85-90% of their free-feeding weight. They are habituated to the operant chambers and trained to press a lever for a food reward (e.g., a 45 mg sucrose (B13894) pellet).

-

Discrimination Acquisition: Rats are trained on a simple discrimination task. For example, they must learn to press the left lever when it is presented to receive a reward. The right lever is also presented but pressing it has no consequence. A session continues until a set number of trials are completed or a time limit is reached. Training continues until a stable performance criterion is met (e.g., >80% correct choices over consecutive days).

-

Drug Administration: this compound is suspended in a vehicle (e.g., 1% carboxymethylcellulose, 0.25% Tween-80, 0.05% antifoam) and administered orally (p.o.) via gavage at various doses (e.g., 1, 2.5, 5 mg/kg) at a specific time (e.g., 60 minutes) before the test session. Vehicle is administered to control groups.

-

Reversal Testing: Following drug administration, the previously established rule is reversed. If the left lever was correct during acquisition, the right lever is now the correct choice. The number of trials required to reach the performance criterion and the number of different types of errors (e.g., perseverative, regressive) are recorded.

-

Data Analysis: The primary endpoints are the number of trials to criterion and the number of errors made during the reversal phase. Data are analyzed using appropriate statistical methods, such as a two-way ANOVA (Treatment x Drug Dose), to determine if this compound significantly improves the performance of MAM-treated rats compared to vehicle-treated controls.

Summary and Conclusion

This compound is a well-characterized and selective mGlu5 positive allosteric modulator. Its chemical properties and in vitro pharmacological profile demonstrate high potency and specificity for its target. In vivo studies have established its brain penetrance and oral bioavailability, along with its efficacy in preclinical models of cognitive impairment relevant to schizophrenia. The detailed experimental protocols provided herein offer a basis for the replication and extension of these findings. The visualization of its signaling pathway and experimental workflows provides a clear framework for understanding its mechanism of action and its evaluation in a research context. This compound remains a valuable tool for investigating the role of mGlu5 receptors in normal brain function and in the pathophysiology of CNS disorders.

References

- 1. mGluR5 positive allosteric modulation and its effects on MK-801 induced set-shifting impairments in a rat operant delayed matching/non-matching-to-sample task - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Acute administration of MK-801 in an animal model of psychosis in rats interferes with cognitively demanding forms of behavioral flexibility on a rotating arena [frontiersin.org]

- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 6. mGluR5 Positive Allosteric Modulation Prevents MK-801 Induced Increases in Extracellular Glutamate in the Rat Medial Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Rethinking metabotropic glutamate receptor 5 pathological findings in psychiatric disorders: implications for the future of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to LSN2463359 (CAS Number: 1401031-52-4)

This technical guide provides a comprehensive overview of this compound, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This document consolidates available data on its mechanism of action, pharmacological effects, and experimental protocols, intended to support further research and development.

Introduction

This compound is a research chemical identified as a positive allosteric modulator of mGluR5.[1][2][3] It is characterized by its ability to enhance the receptor's response to the endogenous ligand, glutamate. Due to the functional interplay between mGluR5 and N-methyl-D-aspartate (NMDA) receptors, this compound has been investigated for its potential therapeutic relevance in neurological and psychiatric disorders, particularly schizophrenia.[4][5] This molecule has been instrumental in preclinical studies to probe the therapeutic hypothesis of mGluR5 modulation.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1401031-52-4 | [1][2][6] |

| Molecular Formula | C₁₆H₁₅N₃O | [2][3][6] |

| Molecular Weight | 265.31 g/mol | [2][3] |

| IUPAC Name | N-(1-methylethyl)-5-(pyridin-4-ylethynyl)pyridine-2-carboxamide | [5][6] |

| Synonyms | N-isopropyl-5-(pyridin-4-ylethynyl)picolinamide | [6][7] |

| Purity | ≥98% (HPLC) | [3] |

| Solubility | DMSO: 100 mM (26.53 mg/mL), Ethanol: 20 mM (5.31 mg/mL) | [3] |

Mechanism of Action

This compound acts as a positive allosteric modulator at the mGluR5 receptor.[1][2][3] This means it does not activate the receptor directly but potentiates the receptor's response to glutamate. This modulation is highly selective for mGluR5, with no significant activity at other metabotropic glutamate receptors (mGluR1-4, mGluR8) or GABA-B receptors.[3] The potentiation of mGluR5 signaling by this compound is a key aspect of its pharmacological profile.

The functional interaction between mGluR5 and NMDA receptors is crucial to the effects of this compound.[4][5] Group I mGluRs, including mGluR5, are known to be coupled to G-proteins that activate phospholipase C (PLC).[8] This activation leads to a signaling cascade involving the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[8] This pathway can ultimately modulate the activity of adjacent NMDA receptors.

Signaling Pathway of mGluR5 and its Modulation by this compound

Caption: this compound positively modulates mGluR5, enhancing glutamate-induced signaling.

Quantitative In Vitro and In Vivo Data

| Parameter | Value | Species | Assay | Reference |

| EC₅₀ | 24 nM | Human/Rat | Potentiation of glutamate or DHPG response | [2][3][5] |

| Selectivity | No detectable intrinsic agonist properties. No activity at mGluR1-4, mGluR8, and GABA-B receptors. | - | - | [3][5] |

| Receptor Occupancy | Displaced [³H]MPEP in vitro. | Rat | Radioligand binding assay | [5] |

| Model/Test | Effect of this compound | Notes | Reference |

| Neurodevelopmental MAM E17 Model | Selectively attenuated reversal learning deficits. | Did not affect deficits in the acute phencyclidine (PCP) model. | [4] |

| NMDA Receptor Antagonist-Induced Deficits | Attenuated performance deficits induced by the competitive NMDA antagonist SDZ 220,581. | Failed to alter instrumental effects induced by open channel blockers PCP and MK-801. | [4] |

| Instrumental Responding | Attenuated suppression of response rate by SDZ 220,581 and stimulation of response rate by Ro 63-1908. | - | [4] |

| Locomotor Activity | No or minor impact on locomotor hyperactivity induced by PCP or SDZ 220,581. | - | [4] |

| Sleep Architecture | Marked wake-promoting properties with little rebound hypersomnolence. | - | [5] |

| Brain Penetration | Orally active and brain penetrant. | Occupied hippocampal mGluR5 receptors in vivo. | [2][3][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following outlines key experimental protocols used in the evaluation of this compound.

-

Cell Line: Cells stably expressing human or rat mGluR5.

-

Method: Measurement of intracellular calcium mobilization in response to a sub-maximal concentration of glutamate or the mGluR agonist DHPG, in the presence and absence of varying concentrations of this compound.

-

Detection: A fluorescent calcium indicator (e.g., Fluo-4) is used, and changes in fluorescence are measured using a plate reader.

-

Data Analysis: Concentration-response curves are generated to determine the EC₅₀ value of this compound for the potentiation of the agonist response. The curve shift ratio is calculated to quantify the degree of potentiation.[5]

-

Animals: Adult male rats.

-

Method: this compound is administered orally at various doses. After a specified time, a radiolabeled mGluR5 antagonist (e.g., MPEPy) is administered intravenously.

-

Tissue Collection: Brains are collected, and the hippocampus is dissected.

-

Measurement: The amount of radioligand binding in the hippocampus is quantified and compared between vehicle- and this compound-treated animals to determine the dose-dependent displacement and thus receptor occupancy.[5]

-

Animals: Adult male rats, including those from the MAM E17 neurodevelopmental model of schizophrenia.

-

Apparatus: Operant conditioning chambers equipped with levers, food pellet dispensers, and cue lights.

-

Protocols:

-

Variable Interval (VI) Schedule of Reinforcement: Rats are trained to press a lever for food rewards delivered on a variable interval schedule (e.g., VI30s). The effect of this compound on response rates, both alone and in combination with NMDA receptor antagonists, is measured.[4]

-

Discrimination and Reversal Learning Task: Rats are trained to discriminate between two levers, one of which is associated with a food reward. Once the discrimination is learned, the reward contingency is reversed. The number of trials or errors to reach a criterion for learning the initial discrimination and the reversal is measured. The ability of this compound to reverse deficits induced by NMDA receptor antagonists is assessed.[4]

-

-

Drug Administration: this compound is typically administered orally (p.o.) or intraperitoneally (i.p.) at specified times before the behavioral testing session. NMDA receptor antagonists are administered according to their specific pharmacokinetic profiles.

Experimental Workflow for Behavioral Pharmacology Studies

Caption: A typical workflow for assessing the effects of this compound in rodent behavioral models.

Conclusion

This compound is a valuable research tool for investigating the therapeutic potential of mGluR5 positive allosteric modulation. Its high potency, selectivity, and demonstrated in vivo activity in relevant preclinical models of cognitive dysfunction make it a significant compound for studies in neuroscience and drug discovery. The detailed data and protocols provided in this guide are intended to facilitate further research into the role of mGluR5 in health and disease and to support the development of novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. bio-techne.com [bio-techne.com]

- 4. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, this compound and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Page loading... [wap.guidechem.com]

- 8. zora.uzh.ch [zora.uzh.ch]

LSN2463359: A Preclinical In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LSN2463359 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). Preclinical research indicates its potential as a therapeutic agent, particularly in the context of neurological and psychiatric disorders such as schizophrenia. This document provides a comprehensive summary of the available preclinical data on this compound, focusing on its in vitro and in vivo pharmacology, mechanism of action, and its effects in various experimental models. The information is based on publicly available scientific literature and aims to provide a detailed technical overview for research and development professionals.

Introduction

Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission and plasticity in the central nervous system. Its functional interaction with the N-methyl-D-aspartate (NMDA) receptor has made it an attractive target for the development of novel therapeutics for schizophrenia, a disorder characterized by glutamatergic hypofunction. This compound has emerged as a significant tool compound for exploring the therapeutic potential of mGlu5 modulation.

Mechanism of Action

This compound acts as a positive allosteric modulator of the mGlu5 receptor. This means that it does not activate the receptor directly but binds to a site distinct from the glutamate binding site, enhancing the receptor's response to the endogenous agonist, glutamate. This modulatory activity offers a more subtle and potentially safer way to augment mGlu5 signaling compared to direct agonists.

In Vitro Pharmacology

The in vitro profile of this compound demonstrates its potency and selectivity as an mGlu5 PAM.

Quantitative In Vitro Data

| Assay Type | Receptor | Species | Key Findings | Reference |

| Functional Assay | mGlu5 | Human, Rat | Potent potentiator of glutamate and DHPG-induced responses.[1] | Gilmour et al., 2013 |

| Curve Shift Ratio | mGlu5 | Human, Rat | Displays a two to three-fold leftward shift in the concentration-response curve to glutamate or DHPG.[1] | Gilmour et al., 2013 |

| Intrinsic Agonist Activity | mGlu5 | Human, Rat | No detectable intrinsic agonist properties.[1] | Gilmour et al., 2013 |

| Radioligand Binding Assay | mGlu5 | Not Specified | Displaced the mGlu5 receptor antagonist radioligand, [³H]MPEP.[1] | Gilmour et al., 2013 |

Experimental Protocols

Calcium Mobilization Assay (General Protocol):

A detailed protocol for the specific experiments with this compound is not publicly available. However, a general procedure for a calcium mobilization assay to assess mGlu5 PAM activity is as follows:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human or rat mGlu5 receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well or 384-well microplates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Cells are incubated to allow for dye uptake.

-

Compound Addition: this compound, diluted to various concentrations, is added to the wells.

-

Agonist Stimulation: After a pre-incubation period with the PAM, a sub-maximal concentration of glutamate or a specific agonist like DHPG is added to stimulate the mGlu5 receptor.

-

Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

Data Analysis: The potentiation by this compound is quantified by measuring the increase in the agonist-induced fluorescence signal. The curve shift ratio is determined by comparing the EC50 values of the agonist in the presence and absence of the PAM.

Radioligand Binding Assay (General Protocol):

A specific protocol for the [³H]MPEP displacement assay with this compound is not publicly available. A generalized protocol is outlined below:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the mGlu5 receptor.

-

Incubation: The membranes are incubated with a fixed concentration of the radioligand [³H]MPEP and varying concentrations of this compound in a suitable buffer.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Radioactivity Measurement: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The ability of this compound to displace [³H]MPEP is determined by plotting the percentage of specific binding against the concentration of this compound. This allows for the calculation of the inhibitory constant (Ki).

In Vivo Pharmacology

In vivo studies have explored the effects of this compound in animal models relevant to schizophrenia and cognitive function.

Quantitative In Vivo Data

| Animal Model | Species | Treatment | Key Findings | Reference |

| NMDA Receptor Antagonist-Induced Deficits | Rat | This compound | Attenuated performance deficits induced by the competitive NMDA receptor antagonist SDZ 220,581 in operant behavior tasks.[1] | Gilmour et al., 2013 |

| Variable Interval 30s Task | Rat | This compound | Attenuated the suppression of response rate induced by SDZ 220,581.[2] | Gastambide et al., 2013 |

| Delayed Matching to Position (DMTP) Task | Rat | This compound | Attenuated deficits induced by SDZ 220,581.[1] | Gilmour et al., 2013 |

| Locomotor Hyperactivity Models | Rat | This compound | Had no or minor impact on locomotor hyperactivity induced by PCP or SDZ 220,581.[2] | Gastambide et al., 2013 |

| Reversal Learning Task | Rat | This compound | Reversed the deficit induced by SDZ 220,581 but not by PCP.[2] | Gastambide et al., 2013 |

| Sleep Architecture (EEG studies) | Rat | This compound | Demonstrated marked wake-promoting properties with little rebound hypersomnolence.[1] | Gilmour et al., 2013 |

| Receptor Occupancy | Rat | This compound (oral) | Reached brain concentrations sufficient to occupy hippocampal mGlu5 receptors.[1] | Gilmour et al., 2013 |

Experimental Protocols

NMDA Receptor Antagonist Interaction Models (General Protocol):

Detailed protocols for the specific in vivo experiments with this compound are not publicly available. A general outline of the methodology is provided below:

-

Animals: Adult male rats are typically used and are housed under standard laboratory conditions.

-

Drug Administration: this compound is administered, often orally (p.o.) or intraperitoneally (i.p.), at various doses and pre-treatment times before the administration of an NMDA receptor antagonist.

-

NMDA Receptor Antagonist Challenge: A competitive antagonist like SDZ 220,581 or a non-competitive antagonist like phencyclidine (PCP) is administered to induce behavioral or cognitive deficits.

-

Behavioral Testing:

-

Operant Conditioning Tasks: Rats are trained to perform tasks for a reward (e.g., food pellets) in operant chambers. Tasks can include variable interval schedules or cognitive tests like the DMTP. Performance metrics such as response rate and accuracy are measured.

-

Locomotor Activity: Spontaneous locomotor activity is measured in an open field or activity chambers.

-

Reversal Learning: Animals are trained to discriminate between two stimuli, and then the rewarded stimulus is reversed. The number of errors to reach a criterion is a measure of cognitive flexibility.

-

-

Data Analysis: The effects of this compound on the antagonist-induced deficits are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significance.

Signaling Pathways and Experimental Workflows

mGlu5 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the mGlu5 receptor, which is positively modulated by this compound.

References

LSN2463359 and NMDA receptor interaction

An In-Depth Technical Guide on the Interaction Between LSN2463359 and the NMDA Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅).[1] While it does not bind directly to the N-methyl-D-aspartate (NMDA) receptor, its mechanism of action is of significant interest to researchers in neuroscience and drug development due to the well-established functional interaction between mGlu₅ and NMDA receptors.[2][3][4][5] This interaction is crucial for synaptic plasticity, learning, and memory, and its dysregulation has been implicated in neuropsychiatric disorders such as schizophrenia.[6] this compound serves as a critical tool to probe this relationship, demonstrating how modulating mGlu₅ can in turn influence NMDA receptor-dependent signaling and behaviors.

This technical guide provides a comprehensive overview of this compound, focusing on its indirect modulation of NMDA receptor function. It consolidates quantitative data from key in vitro and in vivo studies, details the experimental protocols used, and visualizes the complex interactions and workflows.

Core Mechanism of Action: An Indirect Modulation

The primary target of this compound is the mGlu₅ receptor, where it acts as a PAM. This means it does not activate the receptor on its own but enhances the receptor's response to its endogenous ligand, glutamate.[3][5] The mGlu₅ and NMDA receptors are often co-localized at the postsynaptic density of excitatory synapses and are physically linked by scaffolding proteins. This proximity facilitates a functional crosstalk, whereby the activation of mGlu₅ receptors can modulate the activity of adjacent NMDA receptors. This compound's effects on NMDA receptor-mediated phenomena are therefore a downstream consequence of its primary action on mGlu₅.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative findings for this compound.

Table 1: In Vitro Characterization of this compound

| Parameter | Species | Receptor | Value/Result | Reference |

| Potentiation | Human, Rat | mGlu₅ | 2- to 3-fold leftward shift in glutamate/DHPG concentration-response | [3][5] |

| Intrinsic Activity | Human, Rat | mGlu₅ | No detectable intrinsic agonist properties | [3][5] |

| Binding | In vitro | mGlu₅ | Displaced the mGlu₅ antagonist radioligand [³H]MPEP | [3][5] |

| Receptor Occupancy | In vivo (Rat) | Hippocampal mGlu₅ | Dose-dependent displacement of intravenously administered MPEPy | [3] |

Table 2: In Vivo Effects of this compound on Behaviors Induced by NMDA Receptor Antagonists

| Behavioral Domain | NMDA Antagonist (Mechanism) | This compound Effect | Reference |

| Locomotor Hyperactivity | PCP (Non-competitive channel blocker) | No or minor impact | [2][4] |

| SDZ 220,581 (Competitive antagonist) | No or minor impact | [2][4] | |

| Instrumental Responding | PCP (Non-competitive channel blocker) | No effect on altered response rate | [2] |

| MK-801 (Non-competitive channel blocker) | No effect on altered response rate | [2] | |

| SDZ 220,581 (Competitive antagonist) | Attenuated suppression of response rate | [2][3] | |

| Ro 63-1908 (GluN2B selective antagonist) | Attenuated stimulation of response rate | [2] | |

| Cognitive Deficits | PCP (Non-competitive channel blocker) | Did not reverse learning deficits | [2] |

| (Reversal Learning) | SDZ 220,581 (Competitive antagonist) | Reversed learning deficits | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used to characterize the this compound-NMDA receptor interaction.

In Vitro Radioligand Binding Assay

-

Objective: To determine if this compound binds to the mGlu₅ receptor.

-

Preparation: Membranes from cells expressing mGlu₅ receptors.

-

Radioligand: [³H]MPEP, a known mGlu₅ receptor antagonist that binds to an allosteric site.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of [³H]MPEP.

-

Increasing concentrations of this compound are added to compete for the binding site.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Bound and free radioligand are separated via filtration.

-

The amount of bound radioactivity is quantified using scintillation counting.

-

-

Endpoint: The concentration of this compound that inhibits 50% of the specific binding of [³H]MPEP (IC₅₀) is determined. The results demonstrated that this compound displaces [³H]MPEP, confirming it binds to the mGlu₅ receptor.[3][5]

In Vivo Behavioral Assays in Rats

-

Objective: To assess how this compound modulates behaviors induced by the blockade of NMDA receptors.

-

Animal Model: Male rats.

-

General Procedure: Animals are habituated to the testing environment. This compound (or vehicle) is administered, followed by an NMDA receptor antagonist (or vehicle). Behavioral performance is then recorded and analyzed.

-

Specific Protocols:

-

Locomotor Activity: Rats are placed in an open-field arena, and their movement is tracked automatically. The test measures the hyperlocomotion induced by NMDA antagonists like PCP and SDZ 220,581.[2][4]

-

Instrumental Responding (Variable Interval 30s): Food-deprived rats are trained to press a lever to receive a food reward delivered on a variable interval 30-second schedule. This task assesses motivation and motor function. The study measured how this compound affected the disruption of this behavior caused by different NMDA antagonists.[2][3]

-

Discrimination and Reversal Learning: This cognitive task assesses an animal's ability to learn a rule and then adapt when the rule is changed. Rats are typically trained to discriminate between two stimuli (e.g., lever positions) to receive a reward. Once learned, the correct stimulus is reversed. The study evaluated whether this compound could rescue the deficits in reversal learning induced by PCP or SDZ 220,581.[2]

-

Discussion: A Nuanced Interaction

The data clearly indicate that the interaction between this compound and the NMDA receptor system is highly dependent on two factors: the specific behavioral domain being investigated and, critically, the mechanism of NMDA receptor blockade.[2]

This compound was effective at reversing cognitive and instrumental responding deficits induced by the competitive NMDA antagonist SDZ 220,581 .[2][3] However, it failed to reverse similar deficits when they were induced by non-competitive channel blockers like PCP and MK-801 .[2] This suggests that the positive modulation of mGlu₅ by this compound can compensate for a reduction in agonist binding at the NMDA receptor but cannot overcome a direct blockade of the ion channel itself. This differential effect is a key finding for the field and has important implications for the development of schizophrenia therapeutics, which often use NMDA receptor antagonists in preclinical models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The mGlu₅ positive allosteric modulator this compound differentially modulates motor, instrumental and cognitive effects of NMDA receptor antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, this compound and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, this compound and LSN2814617, and their effects on sleep architecture and operant responding in the rat PMID: 22884720 | MCE [medchemexpress.cn]

- 6. Preclinical profile of a novel metabotropic glutamate receptor 5 positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

LSN2463359: A Positive Allosteric Modulator of mGlu5 Receptors in Schizophrenia Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LSN2463359 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1][2] Its investigation in the context of schizophrenia stems from the growing body of evidence implicating glutamatergic dysfunction, particularly N-methyl-D-aspartate (NMDA) receptor hypofunction, in the pathophysiology of the disorder.[3][4][5][6][7] By potentiating mGlu5 receptor activity, this compound offers a potential therapeutic strategy to indirectly modulate and restore normal NMDA receptor function, thereby addressing the core symptoms of schizophrenia. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, key experimental findings, and the underlying signaling pathways.

Core Mechanism of Action

This compound acts as a positive allosteric modulator at the mGlu5 receptor. This means it does not activate the receptor directly but enhances the receptor's response to its endogenous ligand, glutamate. The binding of this compound to an allosteric site on the mGlu5 receptor induces a conformational change that increases the affinity and/or efficacy of glutamate. This potentiation of mGlu5 signaling is believed to be the primary mechanism through which this compound exerts its effects.

The therapeutic rationale for using an mGlu5 PAM in schizophrenia is rooted in the close functional relationship between mGlu5 and NMDA receptors. These two receptors are often co-localized at the postsynaptic density and are physically linked through scaffolding proteins. Activation of mGlu5 receptors can lead to the potentiation of NMDA receptor currents. Therefore, by enhancing mGlu5 signaling, this compound is hypothesized to counteract the NMDA receptor hypofunction implicated in schizophrenia.

Preclinical Research in Schizophrenia Models

The therapeutic potential of this compound has been primarily investigated in rodent models of schizophrenia that recapitulate aspects of the disorder, such as cognitive deficits and behavioral abnormalities induced by NMDA receptor antagonists.

Attenuation of NMDA Receptor Antagonist-Induced Deficits

Preclinical studies have demonstrated that this compound can effectively reverse behavioral impairments induced by the competitive NMDA receptor antagonist SDZ 220,581.[2][8] In these models, administration of SDZ 220,581 leads to deficits in learning and memory, which are significantly attenuated by pretreatment with this compound.

Further investigations have explored the effects of this compound on behavioral disruptions caused by non-competitive NMDA receptor antagonists like phencyclidine (PCP) and MK-801.[8] While this compound showed efficacy in reversing deficits induced by the competitive antagonist SDZ 220,581, its effects on the behavioral changes induced by PCP and MK-801 were less pronounced.[8] This suggests that the modulatory effects of this compound may be dependent on the specific nature of the NMDA receptor blockade.[8]

Efficacy in Neurodevelopmental Models

This compound has also been evaluated in the methylazoxymethanol (B1197960) acetate (B1210297) (MAM) E17 neurodevelopmental model of schizophrenia.[1][2][8] This model involves prenatal exposure to MAM, which leads to developmental abnormalities in the brain and subsequent behavioral deficits in adulthood that are reminiscent of schizophrenia. This compound has been shown to selectively attenuate reversal learning deficits in MAM-E17 treated rats, suggesting a potential to address cognitive impairments with a neurodevelopmental origin.[8]

Quantitative Data

Table 1: In Vitro Profile of this compound

| Parameter | Description | Finding |

| Receptor Target | Primary molecular target of the compound. | Metabotropic Glutamate Receptor 5 (mGlu5) |

| Mechanism of Action | How the compound interacts with its target. | Positive Allosteric Modulator (PAM) |

| In Vitro Activity | Effect on receptor function in cell-based assays. | Potentiates glutamate-induced responses. Displaces the mGlu5 antagonist radioligand [³H]MPEP. |

Table 2: In Vivo Efficacy of this compound in Schizophrenia Models

| Animal Model | Behavioral Deficit | Effect of this compound |

| NMDA Antagonist (SDZ 220,581) | Learning and memory impairments | Attenuates deficits |

| NMDA Antagonist (PCP, MK-801) | Behavioral disruptions | Limited efficacy |

| MAM E17 Neurodevelopmental Model | Reversal learning deficits | Attenuates deficits |

Experimental Protocols

Detailed, step-by-step experimental protocols from the primary research articles are not publicly accessible. However, based on the descriptions in the available literature, the following methodologies were likely employed.

In Vitro Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound to the mGlu5 receptor.

-

General Procedure: Membranes from cells expressing mGlu5 receptors would be incubated with a radiolabeled mGlu5 antagonist (e.g., [³H]MPEP) in the presence of varying concentrations of this compound. The amount of radioactivity bound to the membranes would be measured to determine the concentration of this compound required to displace 50% of the radioligand (IC₅₀), from which the inhibitory constant (Kᵢ) can be calculated.

In Vitro Functional Assays (e.g., Calcium Mobilization)

-

Objective: To measure the potentiation of glutamate-induced mGlu5 receptor activation by this compound.

-

General Procedure: Cells expressing mGlu5 receptors would be loaded with a calcium-sensitive fluorescent dye. The cells would be stimulated with a sub-maximal concentration of glutamate in the presence of varying concentrations of this compound. The increase in intracellular calcium, a downstream effect of mGlu5 activation, would be measured using a fluorometric plate reader. The concentration of this compound that produces 50% of the maximal potentiation (EC₅₀) would be determined.

Animal Models of Schizophrenia

-

NMDA Receptor Antagonist-Induced Hyperlocomotion:

-

Objective: To assess the effect of this compound on hyperactivity induced by NMDA receptor antagonists.

-

General Procedure: Rodents would be administered this compound or vehicle, followed by an injection of an NMDA receptor antagonist (e.g., MK-801 or PCP). Locomotor activity would then be measured in an open-field arena using automated tracking software.

-

-

Cognitive Tasks (e.g., Reversal Learning):

-

Objective: To evaluate the ability of this compound to ameliorate cognitive deficits.

-

General Procedure: In a task such as the water maze or an operant chamber, animals would first be trained to associate a specific cue or location with a reward. After reaching a performance criterion, the reward contingency would be reversed. The number of trials or errors to reach the criterion in the reversal phase would be measured. The effect of this compound on performance would be assessed by administering the compound before the testing sessions.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound at the mGlu5 Receptor

The binding of this compound to the mGlu5 receptor potentiates the downstream signaling cascade initiated by glutamate. This pathway is primarily mediated by the Gq alpha subunit of the G-protein complex.

Caption: this compound potentiates glutamate-mediated mGlu5 receptor signaling.

Logical Workflow for Preclinical Evaluation of this compound

The preclinical assessment of this compound in the context of schizophrenia follows a logical progression from in vitro characterization to in vivo efficacy studies in relevant animal models.

Caption: Logical progression of preclinical testing for this compound.

Conclusion